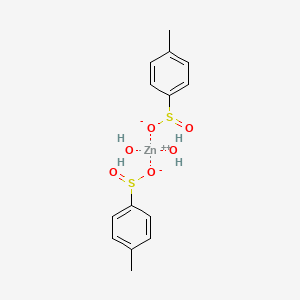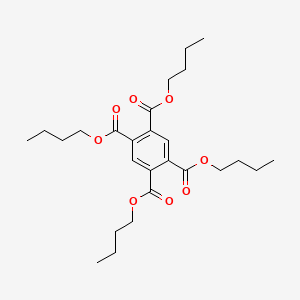
Lanthanum arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum arsenide is a crystalline solid compound with the molecular formula LaAs. It is known for its semiconductor properties and is used in various photo-optic applications . This compound is part of the larger family of lanthanide compounds, which are known for their unique electronic configurations and reactivity.
Vorbereitungsmethoden
Lanthanum arsenide can be synthesized through various methods. One common synthetic route involves the direct combination of lanthanum and arsenic elements at high temperatures. The reaction typically takes place in a sealed environment to prevent contamination and ensure purity. Industrial production methods may involve the use of advanced techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE) to produce high-quality this compound crystals .
Analyse Chemischer Reaktionen
Lanthanum arsenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can react with oxygen to form lanthanum oxide and arsenic trioxide. Reduction reactions may involve the use of reducing agents such as hydrogen gas to convert this compound back to its elemental forms. Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of various lanthanum halides and arsenic compounds .
Wissenschaftliche Forschungsanwendungen
Lanthanum arsenide has a wide range of scientific research applications. In chemistry, it is used as a semiconductor material in the development of electronic devices. In biology and medicine, this compound is being explored for its potential use in imaging and diagnostic tools due to its unique optical properties. In industry, this compound is used in the production of high-performance materials and components for various technological applications .
Wirkmechanismus
The mechanism of action of lanthanum arsenide involves its interaction with light and other electromagnetic radiation. As a semiconductor, this compound can absorb and emit light at specific wavelengths, making it useful in photo-optic applications. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of this compound, which allows it to interact with photons and generate electron-hole pairs .
Vergleich Mit ähnlichen Verbindungen
Lanthanum arsenide can be compared with other similar compounds such as gallium arsenide, indium arsenide, and aluminum arsenide. These compounds share similar semiconductor properties but differ in their electronic configurations and reactivity. This compound is unique due to its specific electronic structure and the presence of lanthanum, which imparts distinct optical and electronic properties. Other similar compounds include lanthanum phosphide and lanthanum antimonide, which also exhibit unique properties due to the presence of different anions .
Eigenschaften
CAS-Nummer |
12255-04-8 |
|---|---|
Molekularformel |
AsLa |
Molekulargewicht |
213.8271 g/mol |
IUPAC-Name |
arsanylidynelanthanum |
InChI |
InChI=1S/As.La |
InChI-Schlüssel |
RUEOHXYHAQIUNM-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





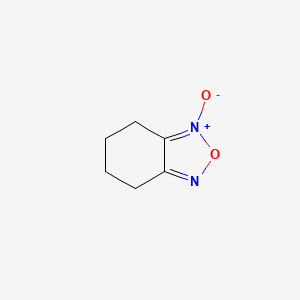

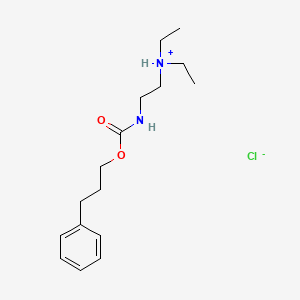
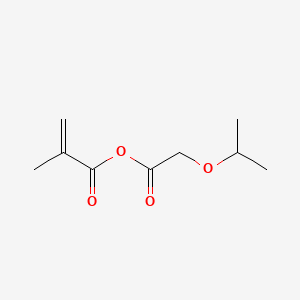
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)


![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
